molecular formula C7H10N2O B2700877 (3-Methoxypyridin-4-yl)methanamine CAS No. 909895-75-6

(3-Methoxypyridin-4-yl)methanamine

Cat. No.: B2700877
CAS No.: 909895-75-6
M. Wt: 138.17
InChI Key: HORLVFVZWZFFFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Substituted Pyridine (B92270) Scaffolds in Organic Synthesis

Substituted pyridine scaffolds are foundational structures in organic chemistry, prized for their presence in a vast array of biologically active compounds and functional materials. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a structural motif found in numerous natural products, including essential vitamins like niacin and pyridoxine, as well as various alkaloids.

In the realm of pharmaceuticals, the pyridine scaffold is considered a "privileged structure" due to its frequent appearance in approved drugs. Its ability to act as a hydrogen bond acceptor and its capacity to be functionalized at various positions allow for the fine-tuning of a molecule's physicochemical properties, such as solubility and metabolic stability. This versatility has led to the incorporation of pyridine derivatives into drugs for a wide range of therapeutic areas, including infectious diseases, oncology, and neurology. Beyond medicine, these scaffolds are integral to the development of agrochemicals and advanced materials.

Historical Context and Evolution of Pyridylmethanamine Chemistry

The chemistry of pyridine has been a subject of study for over a century, but the targeted synthesis and application of specifically substituted derivatives like pyridylmethanamines is a more modern development. Initially, research focused on the fundamental reactions of the pyridine ring itself. The evolution toward more complex derivatives was driven by the growing demands of the pharmaceutical and agrochemical industries for novel molecular entities with specific biological activities.

Pyridylmethanamines, which feature an aminomethyl group attached to the pyridine core, represent a critical class of building blocks. Their development has allowed chemists to easily introduce a basic nitrogen center connected to an aromatic scaffold, a common feature in many bioactive molecules. Early synthetic methods were often lengthy and low-yielding. However, contemporary organic chemistry has seen the development of more efficient and direct routes, often starting from commercially available pyridine carboxaldehydes or cyanopyridines. This evolution has made a wider variety of substituted pyridylmethanamines, including the title compound, more accessible for research and development, facilitating their use in creating large libraries of compounds for high-throughput screening. The synthesis of related structures, such as piperidin-ylmethanamine derivatives from readily available materials, highlights the strategic importance of developing straightforward procedures to access these valuable synthons. nih.gov

Overview of (3-Methoxypyridin-4-yl)methanamine as a Heterocyclic Building Block

This compound, identified by its CAS number 909895-75-6, is a specialized chemical building block that offers a unique substitution pattern on the pyridine ring. It features a methoxy (B1213986) group at the 3-position and a methanamine (aminomethyl) group at the 4-position. This arrangement provides chemists with a tool to introduce a specific set of electronic and steric properties into a target molecule.

The compound is typically supplied as an oil and is used as a reactant in multi-step synthetic sequences. Its primary utility lies in its nucleophilic aminomethyl group, which can readily participate in a variety of bond-forming reactions. Common applications include its use in amide coupling reactions, reductive aminations, and the formation of various nitrogen-containing heterocycles. The presence of the methoxy group can influence the reactivity and conformation of the final product, while the pyridine nitrogen provides a site for potential coordination or hydrogen bonding. Although specific synthesis details for this exact compound are not widely published, it is understood to be produced using established methodologies for the conversion of cyanopyridines or pyridine carboxaldehydes into their corresponding amines.

Chemical Properties of this compound
IdentifierValueSource
IUPAC Name(3-methoxy-4-pyridinyl)methanamineSigma-Aldrich eurjchem.com
CAS Number909895-75-6Sigma-Aldrich eurjchem.com
Molecular FormulaC₇H₁₀N₂OPubChem uq.edu.au
Molecular Weight138.17 g/molPubChem uq.edu.au
Physical FormOilSigma-Aldrich eurjchem.com
InChI KeyHORLVFVZWZFFFI-UHFFFAOYSA-NPubChem uq.edu.au
Predicted XlogP-0.3PubChem uq.edu.au
Predicted Collision Cross Section (CCS) Data
Adductm/zPredicted CCS (Ų)
[M+H]⁺139.08660126.6
[M+Na]⁺161.06854135.0
[M-H]⁻137.07204128.8
[M+K]⁺177.04248133.5
[M+H-H₂O]⁺121.07658120.2

Data sourced from PubChem, calculated using CCSbase. uq.edu.au

Academic Research Landscape and Future Directions for the Compound

The academic and industrial research landscape for this compound is characterized by its application as an intermediate in the synthesis of more complex, high-value molecules, particularly in the area of drug discovery. The compound itself is rarely the final subject of a study; rather, it is a critical tool cited in the experimental sections of papers and patents focused on new therapeutic agents.

For example, research into novel kinase inhibitors for cancer therapy often involves the synthesis of extensive compound libraries to identify potent and selective candidates. nih.gov Building blocks like this compound and its isomers are employed to systematically modify specific regions of a lead molecule. The methoxy-pyridyl-methyl moiety introduced by this reagent can probe interactions within the binding pocket of a target enzyme, potentially improving potency, selectivity, or pharmacokinetic properties. Its use has been noted in patent literature for the creation of compounds targeting a variety of biological pathways.

The future direction for this compound is intrinsically linked to the broader trends in medicinal chemistry. As researchers continue to explore new chemical space in the search for treatments for diseases like cancer, inflammatory conditions, and neurodegenerative disorders, the demand for specialized building blocks will persist. nih.govnih.gov The utility of this compound will likely expand as it is incorporated into novel scaffolds designed to interact with an increasing number of biological targets. Its value lies in its ability to provide a specific and desirable structural motif, contributing to the ongoing effort to build the next generation of therapeutic agents.

Illustrative Reactions Involving Pyridylmethanamine-type Scaffolds
Reaction TypeReactantsReagents/ConditionsProduct TypeReference Application
Amide CouplingCarboxylic Acid + PyridylmethanamineHATU, Hünig's base, DMFPyridyl-methyl AmideSynthesis of Choline Transporter Inhibitors nih.gov
Sulfonamide FormationSulfonyl Chloride + AminopyridineDichloromethane, Room Temp.Pyridine SulfonamideSynthesis of Antidiabetic Agents eurjchem.comeurjchem.com
Nucleophilic SubstitutionSubstituted Pyrimidine + Pyrazolyl-amineDIPEA, NMP, 120 °CSubstituted Pyrimidinyl-amineSynthesis of JAK1 Inhibitors nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-methoxypyridin-4-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-10-7-5-9-3-2-6(7)4-8/h2-3,5H,4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORLVFVZWZFFFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909895-75-6
Record name (3-methoxypyridin-4-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Reactivity and Mechanistic Studies of 3 Methoxypyridin 4 Yl Methanamine

Reactivity of the Pyridine (B92270) Ring

The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. This inherent electronic property significantly influences its susceptibility to both electrophilic and nucleophilic attacks. The substituents on the ring, a methoxy (B1213986) group and a methanamine group, further modulate this reactivity.

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally less facile than on benzene (B151609) because the nitrogen atom deactivates the ring towards electrophiles. masterorganicchemistry.commasterorganicchemistry.com The reaction, when it occurs, typically requires harsh conditions. The directing effect of the existing substituents determines the position of substitution.

The methoxy group at the 3-position and the aminomethyl group at the 4-position are both activating, electron-donating groups. The methoxy group directs incoming electrophiles to the ortho (2 and 4) and para (6) positions. The aminomethyl group also directs to its ortho positions (3 and 5). The combined effect of these two groups would likely direct an incoming electrophile.

Considering the positions on the pyridine ring:

Position 2: Activated by the 3-methoxy group.

Position 5: Activated by the 4-aminomethyl group.

Position 6: Activated by the 3-methoxy group.

The precise outcome of an EAS reaction would depend on the specific electrophile and reaction conditions, with a mixture of products being possible. masterorganicchemistry.com

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (NAS), particularly at the 2-, 4-, and 6-positions. masterorganicchemistry.comntu.edu.sg This reaction involves the attack of a nucleophile on the ring, leading to the displacement of a leaving group. For NAS to occur on the unsubstituted ring of (3-Methoxypyridin-4-yl)methanamine, a hydride ion would need to be displaced, which requires specific and often harsh conditions, such as in the Chichibabin amination.

However, if a good leaving group (e.g., a halide) were present on the ring, NAS would be more feasible. The rate and regioselectivity of such a reaction are enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.com In related 3-substituted 2,6-dichloropyridines, the regioselectivity of NAS is influenced by the steric and electronic properties of the 3-substituent. researchgate.net For this compound, the methoxy group's electron-donating nature would slightly disfavor NAS compared to a pyridine ring with electron-withdrawing substituents.

The methoxy group (-OCH₃) is a strong electron-donating group due to the resonance effect of the oxygen's lone pairs, which outweighs its inductive electron-withdrawing effect. This donation of electron density increases the electron density of the pyridine ring, particularly at the ortho (2, 4) and para (6) positions.

This electronic influence has several consequences:

Activation towards EAS: It makes the ring more susceptible to electrophilic attack than an unsubstituted pyridine, directing the substitution to the 2- and 6-positions.

Influence on Basicity: The increased electron density on the ring enhances the basicity of the pyridine nitrogen.

Modulation of NAS: It deactivates the ring towards nucleophilic aromatic substitution compared to pyridines bearing electron-withdrawing groups.

Studies on related ampy-OMe (4-methoxy-2-aminomethylpyridine) ligands in ruthenium complexes have confirmed the electron-donating ability of the methoxy group, which influences the electronic profile of the metal center. nsf.gov

Reactivity of the Primary Amine Functional Group

The primary amine of the methanamine moiety (-CH₂NH₂) is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This functional group readily participates in a variety of reactions.

The primary amine can act as a nucleophile and react with electrophilic compounds such as acyl halides, anhydrides, and alkyl halides.

Acylation: Reaction with acylating agents, like acetyl chloride or acetic anhydride, results in the formation of an N-acyl derivative (an amide). This reaction is common for primary amines and is used in synthetic procedures to protect the amine group or to build more complex molecules. googleapis.comgoogle.com

Alkylation: The amine can be alkylated by reaction with alkyl halides. This can lead to the formation of secondary, tertiary amines, and even quaternary ammonium (B1175870) salts, often resulting in a mixture of products. Selective N-alkylation can be achieved under specific conditions. researchgate.net

Reaction TypeReagent ClassProduct Type
AcylationAcyl Halides, AnhydridesN-Amide
AlkylationAlkyl HalidesSecondary/Tertiary Amine

Primary amines undergo condensation reactions with carbonyl compounds (aldehydes and ketones) to form imines (Schiff bases). This reaction is typically catalyzed by acid or base and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. rsc.org

The resulting imine can be subsequently reduced to form a stable secondary amine, a process known as reductive amination. google.com This two-step sequence is a powerful method for forming carbon-nitrogen bonds in organic synthesis. The reaction of this compound with an aldehyde or ketone would proceed as shown in the general mechanism below.

General Mechanism of Imine Formation:

Nucleophilic attack of the primary amine on the carbonyl carbon.

Proton transfer to form a carbinolamine intermediate.

Protonation of the hydroxyl group to form a good leaving group (water).

Elimination of water and formation of the C=N double bond of the imine.

These condensation reactions are fundamental in various synthetic pathways, including the synthesis of certain heterocyclic systems and pharmaceutical intermediates. dtu.dknih.govmagritek.com

Reactant 1Reactant 2IntermediateFinal Product (after dehydration)
This compoundAldehyde (R-CHO)CarbinolamineN-((3-methoxypyridin-4-yl)methyl)alkan-1-imine
This compoundKetone (R-CO-R')CarbinolamineN-((3-methoxypyridin-4-yl)methyl)-1-alkanimine

Reactions Involving Protonation and Salt Formation

This compound possesses two primary sites for protonation: the nitrogen atom of the aminomethyl group and the nitrogen atom of the pyridine ring. The basic nature of these nitrogen atoms allows the compound to readily react with acids to form salts. This characteristic is frequently exploited to enhance the compound's stability and solubility in polar solvents, which is particularly useful for its handling, storage, and application in aqueous reaction media. evitachem.com

The most common salt form is the hydrochloride salt, which is commercially available. acmec.com.cn The formation of this compound hydrochloride is a straightforward acid-base reaction where the amine reacts with hydrochloric acid. evitachem.comgoogle.com Depending on the stoichiometry of the acid used, either a monohydrochloride or a dihydrochloride (B599025) salt can be formed, with protons attaching to both the primary amine and the pyridine nitrogen.

The conversion to a salt can significantly alter the physical properties of the compound, as illustrated in the table below.

PropertyThis compound (Free Base)This compound Hydrochloride
CAS Number909895-75-6 sigmaaldrich.com1841081-76-2 acmec.com.cn
Molecular FormulaC₇H₁₀N₂O sigmaaldrich.comC₇H₁₁ClN₂O acmec.com.cn
Molecular Weight138.17 g/mol sigmaaldrich.com174.63 g/mol acmec.com.cn
Physical FormOil sigmaaldrich.comSolid
SolubilityGenerally soluble in organic solventsEnhanced solubility in polar solvents like water evitachem.com
StabilityLess stable, recommended storage at 4°C sigmaaldrich.comMore stable for handling and storage

Specific Reaction Mechanisms Involving this compound as a Nucleophile or Ligand

The chemical utility of this compound is largely defined by the reactivity of its primary amine group and the coordinating ability of the pyridine nitrogen.

As a Nucleophile: The lone pair of electrons on the nitrogen of the primary amine group makes this compound a potent nucleophile. It can readily participate in reactions where it attacks electrophilic centers to form new carbon-nitrogen bonds. This nucleophilicity is fundamental to its use as a building block in the synthesis of more complex molecules. acs.org

Common nucleophilic reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form substituted amines. google.com

Michael Addition: Addition to α,β-unsaturated carbonyl compounds.

Amide Bond Formation: In peptide synthesis, it can act as the amine component, reacting with activated carboxylic acids, often facilitated by coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). nih.gov

As a Ligand: The compound can also function as a ligand in coordination chemistry. The pyridine nitrogen and the aminomethyl nitrogen can both coordinate to metal ions. This allows it to act as a bidentate ligand, forming a stable five-membered chelate ring with a metal center. This chelating effect is a key feature in its application in catalysis and the formation of stable metal complexes. acs.orgresearchgate.net Pyridinylmethylamine derivatives have been shown to be effective ligands in transition-metal-catalyzed reactions, including those involving nickel and rhodium, where they can act as directing groups to control the regioselectivity of C-H functionalization reactions. acs.org

RoleReaction TypeReactant/PartnerResulting Functional Group/ComplexSignificance
NucleophileAcylationAcyl Halides, AnhydridesAmideSynthesis of complex amides
NucleophileReductive Amination google.comAldehydes, KetonesSecondary/Tertiary AmineCreation of diverse amine structures
NucleophileAmide Coupling nih.govCarboxylic Acids + Coupling AgentsAmidePeptide synthesis, drug discovery
LigandCoordination researchgate.netTransition Metals (e.g., Ti, Ni, Rh)Metal ComplexCatalysis, material science
LigandDirected C-H Activation acs.orgMetal Catalyst + SubstrateFunctionalized AreneEfficient and selective synthesis

Stability and Degradation Pathways in Different Chemical Environments

The stability of this compound is influenced by environmental factors such as temperature, pH, and the presence of oxidizing or reducing agents. As a free base, it is described as an oil and recommended to be stored at refrigerated temperatures (4°C), which suggests a susceptibility to thermal degradation. sigmaaldrich.com The formation of a hydrochloride salt is a common strategy to increase its shelf life and thermal stability.

Potential degradation pathways for this compound and related structures can be inferred from studies on similar compounds:

Oxidation: The primary amine can be oxidized to form an imine or, under stronger conditions, a carboxylic acid. evitachem.com The methoxy group could also be susceptible to oxidative cleavage. Amine-containing compounds are known to undergo oxidative degradation. acs.org

Acidic/Basic Hydrolysis: Stress degradation studies on complex heterocyclic molecules show that they can degrade under strongly acidic or alkaline conditions. koreascience.kr For this compound, this could involve cleavage of the ether linkage of the methoxy group or other ring-opening reactions under harsh conditions.

Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions, a common pathway for pyridine-containing compounds. koreascience.kr

Bond Cleavage: Studies on the insecticide flupyradifurone, which contains a pyridinylmethylamine scaffold, show that a key degradation pathway involves the cleavage of the bond between the pyridine ring and the methylamine (B109427) group. fao.org This represents a likely route of decomposition for this compound.

ConditionPotential EffectLikely Degradation PathwayReference/Analogy
Elevated TemperatureDecompositionGeneral thermal breakdownRecommended storage at 4°C sigmaaldrich.com
Strongly Acidic (e.g., HCl, heat)DegradationEther cleavage, hydrolysisStress studies on related heterocycles koreascience.kr
Strongly Basic (e.g., NaOH, heat)DegradationHydrolysis, ring instabilityStress studies on related heterocycles koreascience.kr
Oxidizing Agents (e.g., H₂O₂)DecompositionOxidation of amine to imine/acid evitachem.comGeneral amine chemistry acs.org
Photolytic (Light/UV)DecompositionPhotochemical reactionsStress studies on related heterocycles koreascience.kr
Metabolic/EnzymaticDecompositionCleavage of pyridinylmethyl-amine bondFlupyradifurone degradation pathway fao.org

Role As a Building Block in Complex Chemical Synthesis

Construction of Novel Heterocyclic Architectures

The inherent reactivity of (3-Methoxypyridin-4-yl)methanamine makes it an excellent starting point for creating a wide range of new heterocyclic compounds, which are central to medicinal chemistry and materials science.

The aminomethyl group is a key anchor for building fused pyridine (B92270) systems. mdpi.comresearchgate.net Through reactions like the Bohlmann–Rahtz pyridine synthesis, it can react with compounds such as ethynyl (B1212043) ketones in the presence of an acid catalyst. beilstein-journals.org This process involves a Michael addition followed by cyclodehydration to yield highly substituted, fused pyridine structures in a single, efficient step. beilstein-journals.org Such methodologies are valuable for creating libraries of complex heterocyclic compounds for biological screening. researchgate.net For example, reactions with bifunctional reagents can lead to the formation of pyrido[2,3-d]pyrimidine (B1209978) derivatives, which are known to possess diverse pharmacological properties. mdpi.comresearchgate.net

The compound serves as a valuable precursor for the synthesis of complex polycyclic and spirocyclic frameworks, which are of growing interest in drug discovery due to their three-dimensional structures. nih.gov Methodologies for creating spirocycles often involve the intramolecular cyclization of appropriately substituted precursors. beilstein-journals.orgresearchgate.net For instance, derivatives of this compound can be designed to undergo cyclization reactions, leading to the formation of unique spiro-compounds where two rings share a single atom. google.com These spirocyclic systems are sought after for their ability to introduce conformational rigidity and novel spatial arrangements into drug candidates. nih.gov

Table 1: Examples of Spirocyclic Scaffolds in Drug Discovery

Spirocyclic System Key Feature Relevance in Medicinal Chemistry
Spiro[pyrrolidine-naphthyridine] Rigid bicyclic system Used as a core in designing receptor antagonists. google.com
Spirodienones Oxidatively generated spirocycles Intermediates in natural product synthesis. beilstein-journals.org

This compound is a useful starting material for creating molecules containing the 1,3,4-oxadiazole (B1194373) ring, a common moiety in pharmacologically active compounds. mdpi.combrieflands.com The synthesis typically involves converting the primary amine into an N-acylhydrazide intermediate. This intermediate is then cyclized using a dehydrating agent like phosphorus oxychloride to form the 2,5-disubstituted 1,3,4-oxadiazole ring. nih.gov This synthetic route allows the pyridine portion of the original molecule to be incorporated as a key substituent on the oxadiazole core, influencing the final compound's biological activity. d-nb.infoijper.org

Table 2: General Synthesis of 1,3,4-Oxadiazole Derivatives

Step Reagents Intermediate/Product
1. Acylation Carboxylic Acid/Acid Chloride N-Acyl-(3-methoxypyridin-4-yl)methanamine
2. Hydrazide Formation Hydrazine Hydrate N-Acylhydrazide

Precursor for Advanced Organic Intermediates

Beyond its direct use in building heterocycles, this methanamine derivative is a key starting material for more complex molecules that serve as crucial intermediates in multi-step syntheses.

The primary amine of this compound is readily modified to produce a vast array of secondary and tertiary amines. Standard synthetic methods such as N-alkylation, acylation, and reductive amination with various aldehydes and ketones can be employed. researchgate.net This allows for the systematic introduction of different functional groups and structural motifs, a common strategy in medicinal chemistry to fine-tune a compound's properties and explore structure-activity relationships (SAR). For example, reacting it with piperidine-based carboxylic acids using coupling agents like EDCI results in complex amide derivatives. frontiersin.org

This compound and its analogues are valuable scaffolds for developing tool compounds and probes for chemical biology. Its structure combines features that are attractive for interacting with biological targets: a hydrogen-bond-accepting pyridine nitrogen, a potentially metabolically relevant methoxy (B1213986) group, and a primary amine that serves as a versatile handle for attaching linkers, reporter tags, or other molecular fragments. frontiersin.org This versatility makes it a building block for creating libraries of complex molecules designed for high-throughput screening against biological targets like enzymes or receptors. nih.gov The derivatization of such scaffolds is a key strategy for generating novel molecules to probe biological pathways and discover new therapeutic agents. nih.gov

Utilization in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. These reactions are advantageous for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. While specific, published examples of this compound in well-known MCRs like the Ugi or Passerini reactions are not extensively documented in readily available literature, the structural motifs present in the molecule suggest its high potential for such transformations. The primary amine functionality is a key reactive group for participation in the formation of imines, which are crucial intermediates in many MCRs.

A notable example of a related derivative's use in an MCR is the synthesis of a library of tetrahydro-3H-pyrazolo[4,3-f]quinoline compounds via the Povarov reaction. In one such synthesis, a derivative, 7-(3-Methoxypyridin-4-yl)-6,7,7a,8,9,10,11,11a-octahydro-3H-8,11-methanopyrazolo[4,3-a]phenanthridine, was created. acs.org The Povarov reaction is a powerful MCR that typically involves an aniline, an aldehyde, and an activated alkene to form tetrahydroquinolines. The use of a (3-methoxypyridin-4-yl) moiety in this context highlights its utility in generating complex heterocyclic systems.

The general class of aminopyridines is widely recognized for its utility in MCRs to produce diverse heterocyclic libraries. mdpi.comrsc.orgnih.govsemanticscholar.org The inherent reactivity of the amino group allows these compounds to act as the amine component in various MCRs, leading to the efficient construction of novel molecular scaffolds. researchgate.net This established reactivity pattern for aminopyridines strongly supports the potential of this compound as a valuable participant in a wide range of MCRs for the synthesis of diverse and complex molecules.

Contributions to Chemical Library Synthesis for Research Screening

The generation of chemical libraries is a cornerstone of modern drug discovery and chemical biology, providing a vast collection of diverse compounds for high-throughput screening to identify new lead structures with desired biological activities. This compound is a valuable building block for the synthesis of such libraries due to its distinct structural features. Its incorporation into a molecule can introduce specific hydrogen bonding patterns, polarity, and conformational rigidity, which are important for molecular recognition and biological activity.

The synthesis of compound libraries often employs MCRs or other efficient synthetic strategies to rapidly generate a large number of analogues. researchgate.net The previously mentioned Povarov reaction that produced a library of tetrahydro-3H-pyrazolo[4,3-f]quinoline derivatives, including a compound with the (3-methoxypyridin-4-yl) group, is a direct example of its contribution to library synthesis. acs.org

Furthermore, the (3-methoxypyridin-4-yl)methyl group has been identified as a desirable substituent in the design of virtual compound libraries. For instance, it was included as a potential R-group in a virtual library of hydroxamic acid derivatives designed to target the Plasmodium falciparum M17 metallo-aminopeptidase, a potential anti-malarial drug target. This inclusion in a computational screening library underscores the perceived value of the structural and electronic properties conferred by this specific moiety in the quest for novel bioactive compounds.

The general strategy of using versatile building blocks like aminopyridine derivatives is central to creating focused or diversity-oriented chemical libraries for screening against various biological targets. The ability to systematically modify different parts of the molecule allows for the exploration of the chemical space around a particular scaffold, a key process in lead optimization.

Structure Activity Relationship Sar Studies and Analog Development in Chemical Research

Systematic Modification of the Pyridine (B92270) Ring System

The pyridine ring is a critical component of (3-Methoxypyridin-4-yl)methanamine, and its modification has been a key strategy in structure-activity relationship (SAR) studies. These modifications include altering the positions of the methoxy (B1213986) and amine groups and introducing other substituents.

Positional Isomerism of Methoxy and Amine Groups

The relative positions of the methoxy and aminomethyl groups on the pyridine ring significantly influence the compound's properties. Comparing this compound with its positional isomers reveals crucial insights into the structural requirements for biological activity.

For instance, the isomers (4-Methoxypyridin-3-yl)methanamine and (5-Methoxypyridin-2-yl)methanamine exhibit different biological profiles. The specific arrangement of the methoxy and aminomethyl groups in this compound appears to be particularly favorable for certain receptor interactions. The electronic effects of the 3-methyl group can create steric hindrance and an electron-donating effect, which alters the binding affinity in receptor-ligand interactions when compared to analogs with methyl groups in other positions.

Compound NameCAS NumberKey Features
This compound909895-75-6Methoxy group at position 3, methanamine at position 4.
(4-Methoxypyridin-3-yl)methanamine hydrochloride1955494-50-4Methoxy group at position 4, methanamine at position 3. bldpharm.com
(5-Methoxypyridin-2-yl)methanamine905306-69-6Methoxy group at position 5, methanamine at position 2. synquestlabs.com
(3-Methylpyridin-4-yl)methanamine97004-05-2An analog where the methoxy group is replaced by a methyl group.

Influence of Other Substituents on the Pyridine Core

The introduction of other substituents, such as chloro or alkyl groups, onto the pyridine core has been extensively studied to further probe the SAR of this class of compounds. These modifications can impact the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.

For example, the addition of a chloro group, as seen in (6-Chloro-4-methoxypyridin-3-yl)methanamine, has been investigated for its potential biological activities. evitachem.com In other studies, the introduction of a methyl group at various positions on the pyridine ring of related 3-substituted pyridine methanamines was performed to identify modifications that could increase potency for targets like cytochrome P450 2A6. nih.govsci-hub.se The 4-position of the pyridine ring was identified as a key site for modification to enhance potency and selectivity. nih.govsci-hub.se

Research has also explored the impact of various substituents on the anti-mycobacterial activity of related pyrazolo[1,5-a]pyrimidin-7-amines, where different groups on the pyridine ring influenced the minimum inhibitory concentration. nih.gov The addition of electron-donating groups (like -CH3, -OCH3) and electron-withdrawing groups (like -Cl, -F) can enhance electronic properties, lipophilicity, and receptor-binding affinities. researchgate.net

Modifications of the Methanamine Side Chain

The methanamine side chain of this compound is another key area for structural modification. Changes to this part of the molecule can significantly affect its pharmacological properties.

Homologation and Alkyl Substitution

Homologation, the process of adding one or more methylene (B1212753) groups to the side chain, and the introduction of alkyl substituents on the nitrogen atom have been explored. These modifications can alter the compound's basicity, lipophilicity, and ability to form hydrogen bonds, all of which are critical for receptor binding. For instance, N-alkylation of related pyridine derivatives has been shown to influence their activity as tubulin polymerization inhibitors. nih.gov

Incorporation of Chiral Centers

Introducing a chiral center into the methanamine side chain can lead to stereoisomers with different biological activities. This is a common strategy in drug discovery to optimize the interaction with chiral biological targets like receptors and enzymes. The synthesis of chiral amines and their derivatives is a significant area of research, as the specific stereochemistry can be crucial for therapeutic efficacy. rsc.org For example, in the development of selective serotonin (B10506) 2C receptor agonists, the stereochemistry of a cyclopropylmethylamine side chain was a key determinant of potency and selectivity. nih.gov

Impact of Structural Variations on Receptor Affinity and Target Engagement in Chemical Probe Design

The systematic structural modifications of this compound and its analogs are fundamental to the design of chemical probes. These probes are essential tools for studying the function of biological targets. By fine-tuning the structure, researchers can develop compounds with high affinity and selectivity for a specific receptor, allowing for the precise investigation of its role in cellular processes.

For example, analogs of this compound have been developed as selective agonists for the α7 nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov The affinity and potency of these compounds were found to be highly dependent on the substitution pattern of the pyridine ring. nih.gov Similarly, derivatives have been investigated as antagonists for the P2Y12 receptor, where the substituents on the pyridine ring were crucial for binding. gu.se

The table below summarizes the impact of various structural modifications on the biological activity of this compound analogs.

ModificationExample CompoundEffect on Biological ActivityTarget Class
Positional Isomerism(4-Methoxypyridin-3-yl)methanamineAlters receptor binding profileVarious
Pyridine Substitution (Chloro)(6-Chloro-4-methoxypyridin-3-yl)methanamineModulates biological activity evitachem.comVarious
Pyridine Substitution (Alkyl)(3-Methylpyridin-4-yl)methanamineInfluences potency and selectivity nih.govsci-hub.seCytochrome P450 enzymes
Side Chain HomologationN-Alkyl-N-(4-methoxyphenyl)pyridin-2-aminesAffects antitubulin activity nih.govTubulin
Chiral Center Introduction2-Phenylcyclopropylmethylamine derivativesDetermines stereospecific receptor binding nih.govSerotonin receptors

Rational Design Principles for Modulating Chemical Properties for Research Applications (e.g., solubility, stability)

Rational design in chemistry involves the deliberate and strategic modification of a molecule to optimize its properties for a specific application. researchgate.net For research compounds like this compound, key properties that are often modulated include aqueous solubility and metabolic stability, which are critical for their utility in biological assays and potential as drug leads. ijsat.orgacs.org

Modulating Solubility

Aqueous solubility is a crucial physical property for research compounds, as poor solubility can hinder biological testing and lead to unreliable data. The pyridine ring itself provides a degree of water miscibility. researchgate.net However, modifications are often necessary to enhance this property.

Rational design strategies to improve solubility include:

Introduction of Polar Functional Groups: Incorporating polar groups, such as hydroxyls or additional nitrogen atoms (e.g., creating a pyrimidine), can increase a molecule's affinity for water. mdpi.com

Structural Modification: In a study of related nitroimidazo[1,2-a]pyridines, introducing a pyridin-4-yl group at a specific position greatly improved aqueous solubility. mdpi.com Similarly, the addition of a gem-trifluoropropyl chain was shown to increase thermodynamic solubility. mdpi.com

Use of Coformers: The formation of cocrystals with generally recognized as safe (GRAS) coformers or other aminopyridines can be a strategy to enhance the solubility of poorly soluble parent compounds. researchgate.net

Computational Prediction: In silico tools can predict the logarithm of solubility (LogS), allowing researchers to prioritize the synthesis of compounds with favorable predicted solubility profiles. ijsat.org

Modulating Stability

The stability of a research compound encompasses both its chemical stability (resistance to degradation under certain conditions) and its metabolic stability (resistance to breakdown by enzymes). The pyridine ring is an aromatic heterocycle, but its stability can be influenced by its substituents and the chemical environment. pressbooks.pubpearson.com For example, the pyridine ring itself has been shown to be susceptible to attack by highly reactive species, which could have implications for its persistence under certain experimental conditions. pearson.com

Metabolic stability is a critical parameter in drug discovery. A compound that is rapidly metabolized will have a short duration of action. The methoxy group, in particular, can be a site of metabolic vulnerability (O-demethylation).

Rational design approaches to improve stability include:

Bioisosteric Replacement: Metabolically labile groups can be replaced with more stable bioisosteres. For instance, a methoxy group might be replaced with a more stable difluoromethoxy group or an ethoxy group to improve metabolic half-life without sacrificing activity. ntnu.no

Blocking Metabolic Sites: Introducing atoms or groups (e.g., fluorine) at or near a known site of metabolism can sterically hinder the approach of metabolic enzymes, thereby increasing the compound's stability.

Optimizing Structural Features: Studies on related compounds have sought to find an optimal balance between activity, solubility, and metabolic stability by modifying different parts of the molecule, such as introducing an o-disubstituted phenyl ring. rsc.org

The following table provides examples of how rational design principles have been applied to modulate the properties of related heterocyclic compounds.

Compound Series Design Strategy Modification Effect on Property Reference
Imidazo[1,2-a]pyridinesIntroduction of Polar GroupAddition of a 4-pyridyl group at position 8Increased thermodynamic aqueous solubility from 1.4 µM to 31.1 µM. mdpi.com
Imidazo[1,2-a]pyridinesIntroduction of Fluorinated ChainAddition of a gem-trifluoropropyl chainIncreased thermodynamic aqueous solubility to 12.4 µM. mdpi.com
Quinolone Carboxylic AcidsHeterocyclic ReplacementReplacement of a phenyl B-ring with a 2-pyridinylEnhanced functional M1 activity with little effect on plasma protein binding. bohrium.com
PyrrolopyrimidinesBioisosteric ReplacementReplacement of a 2-methoxyphenyl group with a pyridine derivativeConsiderably increased metabolic half-life in human liver microsomes. ntnu.no
PyrrolopyrimidinesDeuterationReplacement of a methoxy group with a d3-methoxy groupHigher metabolic stability, possibly due to a kinetic isotope effect. ntnu.no

Computational and Theoretical Investigations of 3 Methoxypyridin 4 Yl Methanamine and Its Derivatives

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and energetics of molecules like (3-Methoxypyridin-4-yl)methanamine. These calculations can elucidate the distribution of electrons within the molecule, which in turn governs its reactivity and physical properties. For instance, the methoxy (B1213986) group at the 3-position and the aminomethyl group at the 4-position of the pyridine (B92270) ring have significant electronic effects. The methoxy group is an electron-donating group, which can influence the electron density of the pyridine ring, while the aminomethyl group can act as both a hydrogen bond donor and acceptor.

While specific quantum chemical studies on this compound are not extensively documented in publicly available literature, the principles of such calculations are well-established. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G*), can be used to calculate key electronic properties. These properties include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for predicting chemical reactivity. The electrostatic potential surface can also be mapped to identify electron-rich and electron-poor regions of the molecule, providing insights into potential sites for electrophilic and nucleophilic attack.

In related pyridine derivatives, quantum mechanical calculations have been employed to predict tautomeric equilibria and to understand the influence of substituents on the electronic properties of the ring system. For example, in a study of (4-Methylisoquinolin-8-yl)methanamine, DFT calculations were used to predict the abundance of a minor enamine tautomer. Such computational approaches would be equally valuable in assessing the electronic landscape of this compound and its derivatives.

Table 1: Representative Quantum Chemical Properties Calculable for this compound

PropertyDescriptionSignificance
HOMO EnergyEnergy of the highest occupied molecular orbital.Relates to the ability to donate electrons (nucleophilicity).
LUMO EnergyEnergy of the lowest unoccupied molecular orbital.Relates to the ability to accept electrons (electrophilicity).
HOMO-LUMO GapThe energy difference between the HOMO and LUMO.Indicates chemical reactivity and electronic stability.
Mulliken ChargesPartial charges assigned to individual atoms.Helps to identify reactive sites and understand intermolecular interactions.
Dipole MomentA measure of the overall polarity of the molecule.Influences solubility and intermolecular forces.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of a molecule are critical to its function, particularly in a biological context where it may need to fit into a specific binding site. Conformational analysis of this compound can identify the most stable arrangements of its atoms in space. The key rotatable bonds in this molecule are between the pyridine ring and the aminomethyl group, and within the methoxy group.

Computational models of analogous bromopyridine derivatives suggest that the aminomethyl group can adopt a gauche conformation relative to the pyridine ring to minimize steric hindrance. Similar steric considerations would apply to this compound, where the methoxy group at the 3-position could influence the preferred orientation of the aminomethyl group at the 4-position.

Prediction of Spectroscopic Properties (e.g., NMR, IR, Mass Spectrometry)

Computational chemistry can be a powerful tool for predicting the spectroscopic properties of a molecule, which can aid in its identification and characterization. core.ac.ukmdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are highly dependent on the electronic environment of the nuclei. DFT calculations can predict these chemical shifts with a reasonable degree of accuracy. For example, in a related compound, (3-bromopyridin-4-yl)methanamine, the predicted ¹H NMR spectrum shows distinct signals for the pyridine ring protons and the aminomethyl group. Similar calculations for this compound would predict the chemical shifts for its unique set of protons and carbons, aiding in the interpretation of experimental spectra.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. Quantum chemical calculations can predict the frequencies and intensities of these vibrations. For this compound, key predicted IR absorptions would include N-H stretching frequencies for the primary amine, C-O stretching for the methoxy group, and various C=C and C=N stretching modes characteristic of the pyridine ring. nih.gov

Mass Spectrometry (MS): While predicting a full mass spectrum is complex, computational methods can help to rationalize fragmentation patterns observed in techniques like electron ionization (EI) mass spectrometry. By calculating the energies of different fragment ions, it is possible to predict the most likely fragmentation pathways. For (3-bromopyrin-4-yl)methanamine, the predicted fragmentation involves the loss of the aminomethyl group and the bromine atom. A similar analysis for this compound would be expected to show characteristic losses of the aminomethyl and methoxy groups.

Table 2: Predicted Spectroscopic Data for a Related Compound, (3-Bromopyridin-4-yl)methanamine

SpectroscopyPredicted FeatureCorresponding Functional Group
¹H NMRDoublets at δ 8.69 and 7.20 ppmPyridine ring protons
¹H NMRTriplet at δ 3.45 ppm, broad singlet at δ 1.50 ppmAminomethyl group (-CH₂NH₂)
¹³C NMRSignal at δ 150.2 ppmBrominated pyridine carbon
¹³C NMRSignal at δ 122.4 ppmPyridine carbon adjacent to -CH₂NH₂
IRN-H stretch at 3360 cm⁻¹Primary amine
IRC=N stretch at 1605 cm⁻¹Pyridine ring
Mass Spec (EI)Molecular ion peak at m/z 187[M]⁺
Mass Spec (EI)Base peak at m/z 156Loss of NH₂CH₂
Data is for illustrative purposes based on a related compound.

Reaction Mechanism Elucidation Using Computational Chemistry

Computational chemistry provides a powerful lens through which to study the intricate details of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify transition states and intermediates, and to calculate activation energies. This allows for a detailed understanding of the reaction mechanism that is often difficult to obtain through experimental means alone. nih.govunirioja.es

For the synthesis of this compound and its derivatives, computational studies could be used to optimize reaction conditions and to understand the regioselectivity of certain reactions. For example, in the synthesis of related ruthenium complexes, computational studies could help to explain the formation of different isomers. nsf.gov

Furthermore, computational methods can be used to investigate the metabolic pathways of a compound. By modeling the interaction of this compound with metabolic enzymes like cytochrome P450s, it is possible to predict potential metabolites. This is a crucial step in the development of new therapeutic agents.

In Silico Screening and Virtual Library Design for Analog Development

In silico screening and the design of virtual libraries are powerful computational techniques used in the early stages of drug discovery. nih.govgoogle.com These methods allow for the rapid evaluation of large numbers of compounds for their potential to interact with a biological target, thereby prioritizing which compounds to synthesize and test in the laboratory.

Starting with the core scaffold of this compound, a virtual library of analogs can be generated by computationally adding a wide variety of substituents at different positions on the pyridine ring and the amine group. bham.ac.uk This library can then be screened against a target protein using molecular docking simulations. The results of the virtual screen can identify a smaller, more manageable set of compounds with a high probability of being active. This approach has been successfully used to design improved inhibitors for various biological targets. nih.gov

Molecular Docking and Binding Mode Predictions for Chemical Probes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netrsc.orgdiva-portal.orgacs.org This is a key tool in drug design, as it can provide detailed insights into how a potential drug molecule might interact with its biological target at the atomic level.

For this compound and its derivatives, molecular docking could be used to predict their binding modes to a variety of protein targets. The results of these docking studies can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. This information is invaluable for the design of more potent and selective inhibitors. For instance, docking studies of similar heterocyclic compounds have been used to validate their binding to target proteins and to guide the design of more potent analogs. nih.gov

Advanced Research Applications and Future Directions in Chemical Science

Applications in Catalysis Research

The presence of both a pyridine (B92270) nitrogen and a primary amine nitrogen allows (3-Methoxypyridin-4-yl)methanamine to function as an effective ligand in both transition metal and organic catalysis.

This compound is recognized for its potential as a ligand in coordination chemistry and catalysis. bldpharm.com The pyridine nitrogen and the nitrogen atom of the aminomethyl group can act as bidentate or monodentate ligands, coordinating with various transition metals. This coordination is fundamental to designing sophisticated catalysts where the ligand structure dictates the catalytic activity and selectivity. rsc.org

The amine and pyridine groups can act as effective ligands for a range of transition metals. The design of such ligands is a key aspect of developing catalysts for specific organic transformations. researchgate.netuniurb.it The steric and electronic properties of the this compound scaffold, influenced by the methoxy (B1213986) group, can be fine-tuned to modulate the behavior of the metallic center in a catalyst. For instance, derivatives of similar pyridine-containing compounds serve as ligands for metals like ruthenium, iridium, copper, zinc, and iron, forming stable coordination complexes used in various catalytic applications. nih.govmdpi.com

Table 1: Potential Coordination Chemistry of this compound

Metal IonPotential Coordination ModePotential Catalytic Application
Palladium (Pd)Bidentate (N, N')Cross-coupling reactions
Ruthenium (Ru)Bidentate (N, N')Asymmetric hydrogenation, Transfer hydrogenation
Copper (Cu)Bidentate (N, N')Atom transfer radical polymerization (ATRP), Click chemistry
Iridium (Ir)Bidentate (N, N')C-H activation, Photoredox catalysis
Iron (Fe)Bidentate (N, N')Oxidation reactions

This table is illustrative and based on the coordination behavior of similar pyridine-amine ligands.

The primary amine functionality in this compound allows it to be used as an organocatalyst. Primary amines are known to react with carbonyl compounds to form nucleophilic enamines or electrophilic iminium ions, which are key intermediates in a multitude of organic reactions. This capability allows the compound to catalyze a variety of C-C and C-heteroatom bond-forming reactions, offering a metal-free alternative to traditional catalysis.

Development of Chemical Probes and Biosensors

The structure of this compound makes it an excellent scaffold for the development of chemical probes and biosensors designed to investigate complex biological systems.

The compound serves as a valuable precursor for creating labeled molecules for tracking and quantification in biological assays. musechem.comambeed.com The primary amine group provides a convenient handle for conjugation with fluorophores. By reacting the amine with a fluorescent dye containing a reactive group (e.g., an N-hydroxysuccinimide ester or isothiocyanate), a fluorescently labeled version of a molecule of interest can be synthesized.

Furthermore, isotopic labeling can be achieved by incorporating stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into the structure of this compound during its synthesis. These isotopically labeled compounds are invaluable in quantitative mass spectrometry-based proteomics and metabolomics, as well as in nuclear magnetic resonance (NMR) studies to probe molecular interactions and metabolic pathways. google.com

Affinity probes are essential tools for identifying and studying the interactions of proteins and other biomolecules. This compound can be used as a core structure or fragment in the design of such probes. smolecule.com Its methoxy and aminomethyl groups can form specific hydrogen bonds and other interactions with the binding sites of target proteins. nih.govfrontiersin.org

In drug discovery, for example, a library of derivatives can be synthesized from this scaffold and screened for binding affinity against a therapeutic target, such as an enzyme or receptor. acs.org A related compound, (2-methoxypyridin-4-yl)methanamine (B136530), was utilized in the synthesis of non-covalent inhibitors for the SARS-CoV-2 papain-like protease (PLpro), highlighting the utility of this chemical motif in designing molecules that bind with high affinity to specific biological targets. frontiersin.org

Methodological Innovations in Derivatization and Functionalization

The chemical versatility of this compound allows for a wide range of derivatization and functionalization reactions, enabling the creation of diverse molecular structures for various scientific applications. escholarship.org The primary amine and the pyridine ring are the main sites for chemical modification.

The primary amine is readily acylated with acid chlorides or anhydrides, sulfonylated with sulfonyl chlorides, or alkylated via reductive amination. These reactions allow for the introduction of a vast array of substituents that can modulate the compound's physicochemical properties, such as solubility, lipophilicity, and binding characteristics.

The pyridine ring itself can undergo functionalization, such as electrophilic aromatic substitution, although the directing effects of the existing methoxy and aminomethyl substituents must be considered. Methodological innovations focus on achieving regioselectivity in these transformations. acs.org The ability to selectively modify different parts of the molecule is crucial for building libraries of compounds for high-throughput screening in drug discovery and materials science. smolecule.com

Table 2: Key Derivatization Reactions of this compound

Reaction TypeFunctional GroupReagents and ConditionsProduct Type
Acylation Primary AmineAcid chloride (R-COCl), base (e.g., triethylamine)Amide
Sulfonylation Primary AmineSulfonyl chloride (R-SO₂Cl), baseSulfonamide
Reductive Amination Primary AmineAldehyde or ketone, reducing agent (e.g., NaBH₃CN)Secondary or Tertiary Amine
Nucleophilic Substitution Pyridine Ring (at activated positions)Strong nucleophiles, potentially with metal catalysisSubstituted Pyridine
N-Oxidation Pyridine NitrogenOxidizing agent (e.g., m-CPBA)Pyridine N-oxide

This table summarizes common transformations applicable to the this compound scaffold based on established chemical principles.

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The structural motif of this compound, featuring a reactive primary amine and a functionalized pyridine ring, makes it a valuable building block for integration into automated synthesis and high-throughput experimentation (HTE) platforms. These platforms are designed to accelerate chemical research by systematically and rapidly screening numerous catalyst compositions, reaction conditions, or molecular interactions. ethz.chnih.gov The use of automated systems enables the efficient generation of large datasets, which can reveal hidden chemical relationships and guide the design of next-generation molecules and catalysts. ethz.chnih.gov

While specific HTE data for this compound is not extensively published, the utility of closely related isomers and analogues is well-documented, illustrating the scaffold's potential. For instance, methoxypyridinyl-methanamine derivatives are incorporated into chemical libraries for various screening purposes. Automated synthesis workflows can readily modify the primary amine or the pyridine ring to generate a diverse set of compounds for evaluation.

A key application is in drug discovery, where isomers like (2-methoxypyridin-4-yl)methanamine have been utilized in the synthesis of compound libraries to screen for inhibitors of therapeutic targets, such as the papain-like protease (PLpro) of SARS-CoV-2. nih.gov Similarly, in the field of catalysis, related structures such as (4-methoxypyridin-2-yl)methanamine (B69702) serve as ligands for creating ruthenium(II) complexes. nsf.gov These complexes can then be subjected to high-throughput screening to assess their catalytic efficiency in reactions like transfer hydrogenation. nsf.gov The modular nature of these building blocks is ideal for HTE, where subtle changes in ligand structure can be correlated with significant differences in catalytic activity or biological function. ethz.ch

The table below summarizes the role of analogous methoxypyridylmethanamine structures in automated and high-throughput research contexts.

Research Platform/MethodRole of Pyridylmethanamine AnalogueApplication AreaReference Compound Example
High-Throughput Screening (HTS)Building block for compound library synthesisAntiviral Drug Discovery(2-Methoxypyridin-4-yl)methanamine
High-Throughput Catalyst ScreeningLigand for metal complex synthesisHomogeneous Catalysis(4-Methoxypyridin-2-yl)methanamine
Structure-Activity Relationship (SAR) ExplorationCore scaffold for analogue synthesisMedicinal Chemistry(4-Methoxypyridin-2-yl)amine

Emerging Research Areas and Unexplored Reactivity Patterns

The unique electronic and structural features of this compound position it as a candidate for exploration in several emerging research areas, particularly in medicinal chemistry and catalysis. Its potential is highlighted by the activities of structurally similar compounds.

Emerging Therapeutic Applications:

Neuroscience: A new class of 5-HT₁A receptor agonists, based on a 1-(1-benzoylpiperidin-4-yl)methanamine scaffold and featuring a (6-methoxypyridin-2-yl)oxy moiety, has shown promise as antidepressant and antiparkinsonian agents. nih.gov This suggests that the methoxypyridine core, as found in this compound, could be valuable in designing novel therapeutics for neurological disorders.

Infectious Diseases: The discovery of potent inhibitors of bacterial phosphopantetheinyl transferase that incorporate a 4-methoxypyridin-2-yl group points to a promising avenue for developing new antibacterial agents. acs.org Furthermore, as noted previously, related isomers have been investigated as potential inhibitors of viral proteases. nih.gov

Oncology: The search for novel inhibitors of histone deacetylases (HDACs), particularly the sirtuin family, is a significant area of cancer research. Derivatives of (5-Phenylfuran-2-yl)methanamine have been identified as new human sirtuin 2 (SIRT2) inhibitors. mdpi.com This opens the possibility of exploring this compound derivatives for similar inhibitory activities against epigenetic targets.

Unexplored Reactivity and Catalysis: The reactivity of this compound remains largely untapped beyond its role as a synthetic intermediate. Its potential as a ligand in catalysis is an area ripe for investigation. Research on aminomethylpyridine (ampy)-based ruthenium(II) complexes has demonstrated that electronic modifications to the pyridine ring, such as the introduction of a methoxy group, can significantly influence catalytic activity in reactions like ketone transfer hydrogenation. nsf.gov The specific placement of the methoxy group in this compound could impart unique steric and electronic properties to its metal complexes, potentially leading to novel catalysts with enhanced selectivity or efficiency. Future research could focus on synthesizing and characterizing its coordination complexes with various transition metals (e.g., Ru, Ir, Rh, Pd) and evaluating their performance in asymmetric synthesis, C-H activation, or photocatalysis.

Interdisciplinary Research with Materials Science and Supramolecular Chemistry

The confluence of organic synthesis, inorganic coordination chemistry, and materials science offers fertile ground for the application of this compound. Its functional groups—a hydrogen-bond-donating amine, a hydrogen-bond-accepting pyridine nitrogen, and an electron-donating methoxy group—make it an excellent candidate for constructing ordered supramolecular assemblies and functional materials.

Research has shown that complexes involving substituted pyridyl-methanamine ligands can self-assemble into higher-order structures through a network of non-covalent interactions. researchgate.net These interactions, including hydrogen bonds (O···H, C···H) and π-π stacking, govern the molecular packing and can be used to engineer materials with specific topologies, such as 2D square-grid networks. researchgate.net The methoxy group in this compound can actively participate in hydrogen bonding, further directing the assembly process.

The development of functional materials from such building blocks is a promising interdisciplinary frontier. For example, Schiff-base derivatives of the related compound bis(pyridin-2-yl)methanamine (B3178450) have been shown to function as chemosensors for nitroaromatic compounds through fluorescence quenching. This suggests that this compound could be incorporated into similar sensory systems. Furthermore, the design of stimulus-responsive materials, such as supramolecular glasses, represents another potential application area. By coordinating with metal ions, this compound could form metal-organic frameworks (MOFs) or coordination polymers with interesting magnetic, optical, or catalytic properties.

The table below outlines the potential contributions of the compound's functional groups to supramolecular assembly and the resulting applications in materials science.

Functional GroupPotential Intermolecular InteractionPotential Application in Materials Science
Pyridine NitrogenMetal Coordination, Hydrogen BondingFormation of MOFs, Coordination Polymers, Catalysts
Aminomethyl GroupMetal Coordination, Hydrogen BondingDirecting Crystal Packing, Anion Recognition
Methoxy GroupHydrogen Bonding (as acceptor)Fine-tuning Supramolecular Architecture
Aromatic Ringπ-π Stacking, C-H···π InteractionsDevelopment of Electronic Materials, Sensors

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-Methoxypyridin-4-yl)methanamine, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves functionalization of pyridine derivatives. For example, nucleophilic substitution on 3-methoxypyridine-4-carbaldehyde followed by reductive amination (e.g., using NaBH3_3CN or H2_2/Pd-C) can yield the target amine. Optimization includes controlling reaction temperature (25–60°C) and solvent polarity (e.g., MeOH or THF) to enhance yield . Alternative routes may use Curtius rearrangements or Hofmann degradation of corresponding amides, though these require careful handling of intermediates .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :

  • Chromatography : HPLC or GC-MS with polar stationary phases (e.g., C18 columns) to assess purity (>95%) .
  • Spectroscopy : 1^1H/13^13C NMR for functional group confirmation (e.g., methoxy protons at ~3.8 ppm, aromatic protons at 6.5–8.5 ppm) and FTIR for amine N-H stretches (~3300 cm1^{-1}) .
  • Mass Spectrometry : HRMS (ESI or EI) to confirm molecular ion peaks (e.g., [M+H]+^+ for C7_7H10_{10}N2_2O: 139.0871) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) for single-crystal structure determination, ensuring bond angles and stereochemistry align with expected geometry .

Q. What safety protocols are critical for handling this compound in the lab?

  • Methodological Answer :

  • Storage : Under inert atmosphere (N2_2/Ar) at 2–8°C to prevent oxidation or hydrolysis .
  • PPE : Gloves (nitrile), lab coat, and goggles; use fume hoods during synthesis due to potential amine volatility .
  • Waste Disposal : Neutralize with dilute HCl before incineration or交由 certified hazardous waste handlers .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • Retrosynthetic Analysis : AI-driven tools (e.g., Template_relevance models) leverage databases like Reaxys to propose feasible pathways, prioritizing one-step reactions with high atom economy .
  • DFT Calculations : Optimize transition states for reactions (e.g., electrophilic substitution at the pyridine ring) using Gaussian or ORCA, focusing on Fukui indices to predict regioselectivity .
  • Docking Studies : AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., monoamine oxidases), guiding SAR for drug discovery .

Q. What strategies resolve contradictory data in the biological activity of derivatives?

  • Methodological Answer :

  • Orthogonal Assays : Validate enzyme inhibition (e.g., LOXL2 IC50_{50}) using fluorescence-based and radiometric assays to rule out false positives .
  • Metabolic Stability Tests : Incubate derivatives with liver microsomes (human/rat) and analyze via LC-MS to identify degradation products affecting activity .
  • Stereochemical Analysis : Chiral HPLC or circular dichroism to confirm enantiopurity, as racemic mixtures may obscure dose-response relationships .

Q. How does the methoxy group influence the compound's electronic properties and ligand-receptor interactions?

  • Methodological Answer :

  • Electron Density Mapping : NBO analysis via Gaussian shows methoxy’s electron-donating effect, increasing pyridine ring electron density and altering binding affinity .
  • Comparative Studies : Synthesize analogs (e.g., 3-H-pyridin-4-yl methanamine) and compare KdK_d values (SPR or ITC) for targets like serotonin receptors .
  • X-ray Crystallography : Co-crystallize with MAO-B to visualize H-bonding between methoxy O and active-site residues (e.g., Tyr 435) .

Q. What advanced techniques characterize decomposition pathways under varying storage conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks, monitoring degradation via UPLC-QTOF to identify impurities (e.g., oxidation to nitroxide) .
  • Kinetic Modeling : Arrhenius plots predict shelf-life at 25°C, using rate constants from accelerated stability tests .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.